molecular formula C11H17BO3 B3324800 (3-tert-butyl-4-methoxyphenyl)boronic acid CAS No. 196960-96-0

(3-tert-butyl-4-methoxyphenyl)boronic acid

Cat. No.: B3324800
CAS No.: 196960-96-0
M. Wt: 208.06 g/mol
InChI Key: LKZFCLMTTASCPA-UHFFFAOYSA-N
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Description

“3-Tert-butyl-4-methoxyphenylboronic acid” is a boronic acid derivative . The tert-butyl group can improve the lipophilicity of a molecule, which can be beneficial for drug absorption and distribution in the body. The methoxy group can act as a hydrogen bond acceptor and participate in interactions with biological targets.


Molecular Structure Analysis

The molecular formula of “3-Tert-butyl-4-methoxyphenylboronic acid” is C11H17BO3 . It consists of a phenyl ring substituted with a tert-butyl group, a methoxy group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “3-Tert-butyl-4-methoxyphenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boronic acid group .


Physical and Chemical Properties Analysis

“3-Tert-butyl-4-methoxyphenylboronic acid” is a solid substance . It has a molecular weight of 208.07 g/mol . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Asymmetric Synthesis

3-Tert-butyl-4-methoxyphenylboronic acid is used in catalytic asymmetric synthesis processes. A study demonstrated its use in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, producing enantioenriched tert-butyl 3,3-diarylpropanoates with high yields and enantioselectivity (Paquin et al., 2005).

Supramolecular Assemblies

This compound plays a role in the design and synthesis of supramolecular assemblies. For instance, research highlighted the formation of assemblies involving phenylboronic and 4-methoxyphenylboronic acids due to hydrogen bonding (Pedireddi & Seethalekshmi, 2004).

Boron-Nitrogen Macrocycles

In the creation of boron-nitrogen macrocycles, 3-Tert-butyl-4-methoxyphenylboronic acid is used. A study documented the condensation reaction of this compound with other chemicals to yield macrocyclic compounds, indicating its potential in molecular inclusion studies (Barba et al., 2004).

Crystallographic Studies

The compound is also significant in crystallographic studies. Research involving the synthesis of tert-butyldiphenylsilanes, which include the methoxy derivative of this compound, examined their crystal structures and intermolecular interaction patterns (Bauer et al., 2021).

Medicinal Chemistry

In medicinal chemistry, it has been used in the synthesis of various compounds, such as cyclic analogues of mevalonic acid, indicating its potential in the development of therapeutic agents (Carganico et al., 1983).

Molecular Structure Analysis

The compound is instrumental in molecular structure analysis, as shown in a study involving the vibrational, UV, NMR, and HOMO-LUMO analysis of a related compound, 3,5 di tert butyl 4 hydroxy benzoic acid (Mathammal et al., 2016).

Safety and Hazards

“3-Tert-butyl-4-methoxyphenylboronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3-tert-butyl-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZFCLMTTASCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-(t-butyl)-4-bromoanisole (23.07 g, 0.0949 mol) in THF (238 mL) cooled to −75° C. under an atmosphere of argon was added n-BuLi (65.3 mL, 1.6 M, 0.1044 mol) dropwise maintaining a temperature below −70° C. The resulting suspension was stirred for 30 minutes and triisopropylborate (34.2 mL, 27.87 g, 0.148 mol) was added dropwise. The mixture was allowed to warm to RT overnight. The resulting mixture was cooled to 0° C. and 1.0 N HCl (150 mL) was slowly added. After warming to RT the mixture was diluted with ether and the layers separated, the aqueous layer was extracted ether (3×) and the organic layers combined. The resulting organic layer was washed with water, brine and dried (Mg2SO4). The mixture was filtered, evaporated and the resulting yellowish residue solidified overnight. The solid was collected and washed with hexane and dried under high vacuum to afford 12.68 g of 3-(t-butyl)-4-methoxyphenyl boronic acid (64%). 1H NMR (300 MHz; DMSO-d6): δ 1.33 (s, 9H), 3.81 (s, 3H), 6.91 (d, J=7.8 Hz, 1H), 7.62–7.79 (m, 2H), 7.78 (brs, 2H).
Quantity
23.07 g
Type
reactant
Reaction Step One
Name
Quantity
238 mL
Type
solvent
Reaction Step One
Quantity
65.3 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4 g (16.5 mmol) of 3-tert-butyl-4-methoxybromobenzene and 50 ml of THF are introduced into a three-necked flask under a stream of nitrogen. 7.9 ml (19.8 mmol) of n-butyllithium (2.5 M in hexane) are added dropwise at −78° C., the mixture is stirred for 15 minutes at this temperature, 5.6 ml (49.5 mmol) of trimethyl borate are added and the mixture is stirred for 2 hours. 20 ml of hydrochloric acid (1 N) are added at −50° C. and the mixture is allowed to return to room temperature. The reaction medium is extracted with ethyl ether and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. 3.79 g (100%) of the expected boronic acid are collected, which is used in its present state for the rest of the synthesis.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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